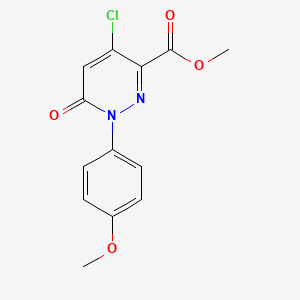

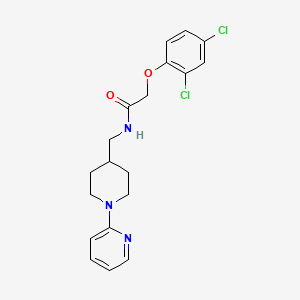

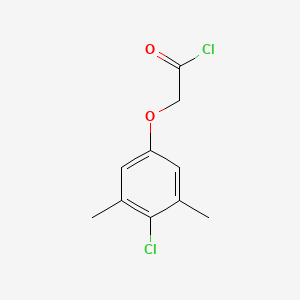

![molecular formula C17H22N4O4 B2769642 3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941984-24-3](/img/structure/B2769642.png)

3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . Heterocyclic compounds are widely used in the development of new drugs due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of such compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve various steps. For instance, the synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the yield, melting point, and IR spectrum can be determined .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Intramolecular Reactions : This compound is involved in intramolecular reactions, such as the thermal ene reaction leading to pyrimido[4,5-b]azepine derivatives. This process is significant in the synthesis of fused pyrimidine derivatives, which are important in various chemical syntheses (Inazumi et al., 1994).

Acetal Reactions : The compound is also utilized in the synthesis of azepino[2,3-b]pyrido[2,3-d]pyrimidine derivatives through reactions involving acetals of amides and lactams. This indicates its role in the creation of complex heterocyclic structures (Granik et al., 1978).

Reaction with Amino Acid Derivatives : It reacts with α-amino acid derivatives to form azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the N-substituent patterns of the amino acid derivatives used (Inazumi et al., 1994).

Medicinal Chemistry and Drug Synthesis

Synthesis of Novel Compounds : The compound is pivotal in the synthesis of novel heterocyclic compounds with potential medicinal applications. This includes creating structures like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have shown anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antiviral Properties : Derivatives of this compound have been synthesized and tested for antiviral activities against Hepatitis A virus and Herpes simplex virus, showing its potential in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).

Molecular and Structural Analysis

Spectral and Computational Exploration : Studies involving spectral techniques and computational analysis like density functional theory (DFT) are conducted on derivatives of this compound, providing insights into their electronic structures and reactivity (Ashraf et al., 2019).

X-Ray Crystallography : The compound's derivatives have been examined using X-ray crystallography to determine their molecular configurations and interactions, aiding in the understanding of their chemical behavior (Ihnatenko et al., 2021).

Other Applications

Oxidation Reactions : This compound and its derivatives show oxidizing abilities toward various alcohols and amines, making them useful in various chemical transformations (Yoneda et al., 1980).

Tyrosinase Inhibition : Phthalimide derivatives, related to this compound, have been studied for their tyrosinase inhibition potency, crystal structure, and molecular docking studies, indicating potential applications in enzyme inhibition and pharmacology (Then et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-19-15-14(12(25-2)7-8-18-15)16(23)21(17(19)24)11-13(22)20-9-5-3-4-6-10-20/h7-8H,3-6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNJWVVQXDUFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)N3CCCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

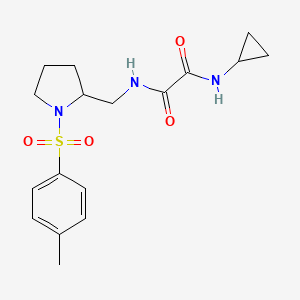

![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)

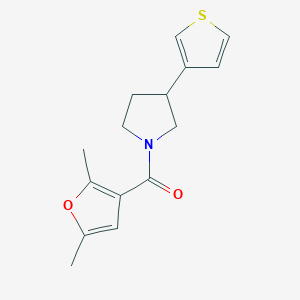

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

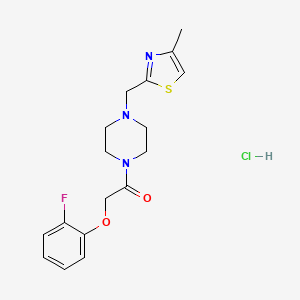

![ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2769567.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)

![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)